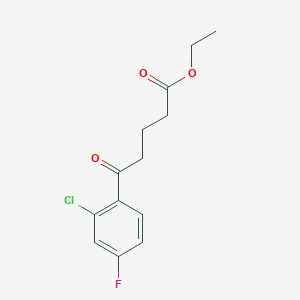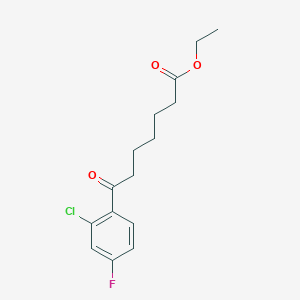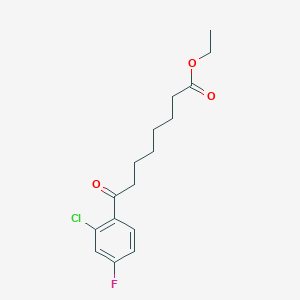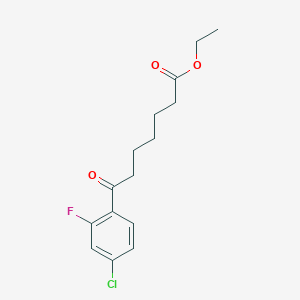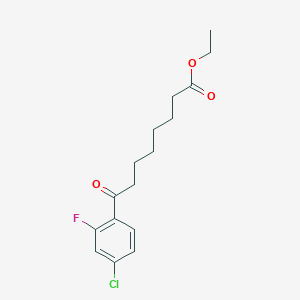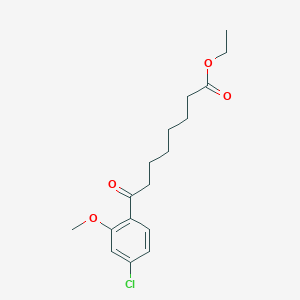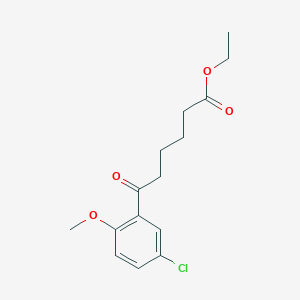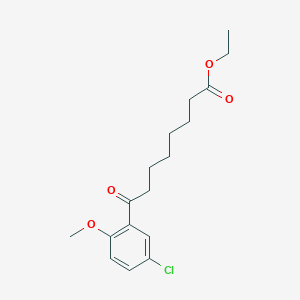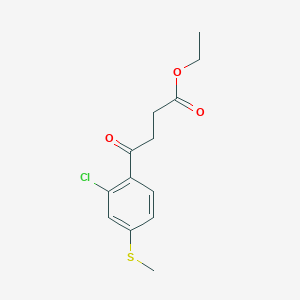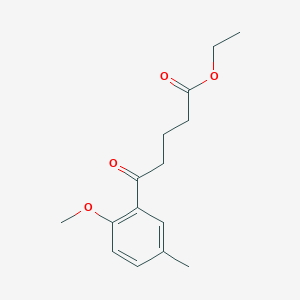
Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate” is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids .
Molecular Structure Analysis
The molecular structure of this compound would likely include a phenyl ring (due to the “phenyl” in its name), an ester group (due to the “valerate” in its name), and a methoxy group (due to the “methoxy” in its name) .Chemical Reactions Analysis
As an ester, this compound would be expected to undergo reactions typical of esters, such as hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. As an ester, this compound might have a pleasant smell. It would likely be less dense than water and have a higher boiling point .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Cyclic Hydroxamic Acids and Lactams : Ethyl 2-nitrophenyl oxalate and its derivatives were used in hydrogenations to yield cyclic hydroxamic acids and lactams, which are significant in biological chemistry (Hartenstein & Sicker, 1993).
- Role in Polymer Synthesis : This compound plays a crucial role in the synthesis of polymers like poly[2-methoxy-5-(2′-ethyl-hexyloxy)-1,4-phenylenevinylene], indicating its importance in materials science (Lin, Fan, & Chow, 2006).
Biological and Pharmaceutical Research
- Anti-Juvenile Hormone Activity : Ethyl 4-(2-Aryloxyhexyloxy)benzoates, similar in structure to Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate, demonstrated activity inducing precocious metamorphosis in silkworm larvae (Furuta et al., 2006).
- Sensor Applications for Metal Ions : Azocalix[4]arenes with distal ethyl ester residues, including compounds structurally related to Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate, have been used as chromogenic sensors for metal ions like Ca2+ (Wang et al., 2018).
Material Science and Chemistry
- Incorporation in Silica Composites : This compound has been incorporated into silica, leading to the creation of novel composite materials with potential applications in various technological fields (Kubo et al., 2005).
- Crystal Structure Analysis : Its derivatives have been studied for their crystal structures, providing insights into the molecular design and interaction of such compounds (Yeong et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-(2-methoxy-5-methylphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-4-19-15(17)7-5-6-13(16)12-10-11(2)8-9-14(12)18-3/h8-10H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYWIWCNSZXHAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C=CC(=C1)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645857 |
Source


|
| Record name | Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate | |
CAS RN |
82054-02-2 |
Source


|
| Record name | Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-[4-(N,N-dimethylamino)phenyl]-6-oxohexanoate](/img/structure/B1326024.png)
![Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoate](/img/structure/B1326025.png)
![Ethyl 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoate](/img/structure/B1326026.png)
![Ethyl 5-[4-(N,N-diethylamino)phenyl]-5-oxovalerate](/img/structure/B1326027.png)
